3-(2-Ethylthiazol-4-yl)aniline
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Overview
Description
3-(2-Ethylthiazol-4-yl)aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylthiazol-4-yl)aniline typically involves the reaction of 2-ethylthiazole with aniline under specific conditions. One common method is the nucleophilic substitution reaction where the thiazole ring is functionalized with an aniline group. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylthiazol-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Ethylthiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethylthiazol-4-yl)aniline
- 4-(2-Ethylthiazol-4-yl)aniline
- 5-(2-Ethylthiazol-4-yl)aniline
Uniqueness
3-(2-Ethylthiazol-4-yl)aniline is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and efficacy in various applications .
Properties
Molecular Formula |
C11H12N2S |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
3-(2-ethyl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C11H12N2S/c1-2-11-13-10(7-14-11)8-4-3-5-9(12)6-8/h3-7H,2,12H2,1H3 |
InChI Key |
ZPEOQRLWGJIMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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